molecular formula C24H34N4O5 B13395146 Tert-butyl 4-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]piperidine-1-carboxylate

Tert-butyl 4-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]piperidine-1-carboxylate

Cat. No.: B13395146
M. Wt: 458.5 g/mol
InChI Key: RMLXRZAZIKJXFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]piperidine-1-carboxylate is a complex organic compound known for its role as an intermediate in the synthesis of beta-lactamase inhibitors. These inhibitors are crucial in combating bacterial resistance to beta-lactam antibiotics, making this compound significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tert-butyl 4-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]piperidine-1-carboxylate involves multiple steps. One common method includes the reaction of a lactone with an azacycloalkylamine, followed by contact with a sulfonyl halide in the presence of a tertiary amine base . The process requires precise control of reaction conditions, including temperature and pH, to ensure high yield and purity.

Industrial Production Methods

Industrial production often scales up the laboratory methods, utilizing large reactors and continuous flow systems to maintain consistent reaction conditions. The use of automated systems for monitoring and adjusting parameters is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products depend on the specific reactions undertaken. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in modified piperidine or diazabicyclo derivatives .

Scientific Research Applications

Tert-butyl 4-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]piperidine-1-carboxylate is widely used in:

    Chemistry: As an intermediate in synthesizing complex molecules.

    Biology: Studying enzyme inhibition and protein interactions.

    Medicine: Developing beta-lactamase inhibitors to combat antibiotic resistance.

    Industry: Manufacturing pharmaceuticals and fine chemicals.

Mechanism of Action

The compound exerts its effects primarily through inhibition of beta-lactamase enzymes. By binding to the active site of these enzymes, it prevents the hydrolysis of beta-lactam antibiotics, thereby restoring their efficacy against resistant bacterial strains. The molecular targets include various beta-lactamase enzymes, and the pathways involved are crucial for bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-[(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido]piperidine-1-carboxylate
  • Tert-butyl 4-[(1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido]piperidine-1-carboxylate

Uniqueness

The uniqueness of tert-butyl 4-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]piperidine-1-carboxylate lies in its specific structural configuration, which provides a distinct binding affinity and inhibitory activity against beta-lactamase enzymes. This makes it a valuable compound in the development of new antibiotics .

Properties

IUPAC Name

tert-butyl 4-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O5/c1-24(2,3)33-23(31)26-13-11-18(12-14-26)25-21(29)20-10-9-19-15-27(20)22(30)28(19)32-16-17-7-5-4-6-8-17/h4-8,18-20H,9-16H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLXRZAZIKJXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2CCC3CN2C(=O)N3OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.